(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a complex organic compound that features a combination of fluorobenzo[d]thiazole, piperazine, and nitrophenyl groups
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation.
Result of Action
The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-fluoroaniline with carbon disulfide and sulfur to form the thiazole ring.
Piperazine Coupling: The fluorobenzo[d]thiazole intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.
Methanone Formation: Finally, the piperazinyl derivative is reacted with 2-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom in the fluorobenzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative.
Scientific Research Applications
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-5-3-7-15-16(13)20-18(27-15)22-10-8-21(9-11-22)17(24)12-4-1-2-6-14(12)23(25)26/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPQLPDNUPQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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